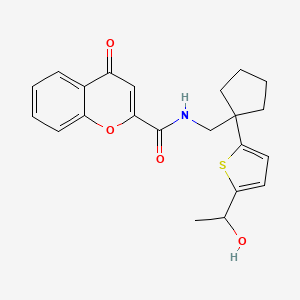
2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic organic compound belonging to the thiadiazole family This compound is characterized by its unique structure, which includes a methoxybenzyl group, a methylsulfonyl-substituted piperidine ring, and a thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multiple steps:
Formation of the Thiadiazole Core: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate containing a leaving group.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is often introduced through alkylation reactions, where a methoxybenzyl halide reacts with a nucleophilic site on the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring or the methoxy group on the benzyl ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of drugs with improved efficacy and safety profiles.
Industry
In an industrial context, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its reactivity and functional groups make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism by which 2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzyl)-1,3,4-thiadiazole: Lacks the piperidine and methylsulfonyl groups, which may result in different reactivity and biological activity.
5-(1-(Methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Lacks the methoxybenzyl group, which could affect its chemical properties and applications.
2-(4-Methoxybenzyl)-5-(piperidin-4-yl)-1,3,4-thiadiazole: Lacks the methylsulfonyl group, potentially altering its reactivity and biological interactions.
Uniqueness
The presence of both the methoxybenzyl and methylsulfonyl-piperidinyl groups in 2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-14-5-3-12(4-6-14)11-15-17-18-16(23-15)13-7-9-19(10-8-13)24(2,20)21/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZHMVCJOOLQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2741767.png)
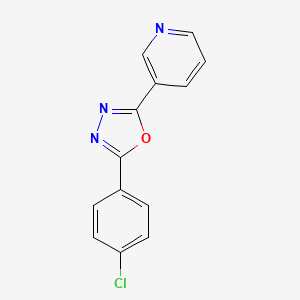
![2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B2741769.png)
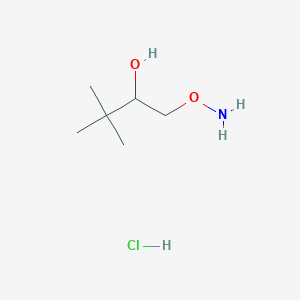
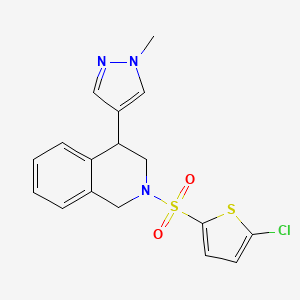
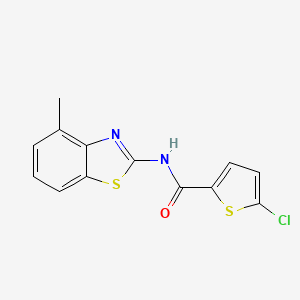
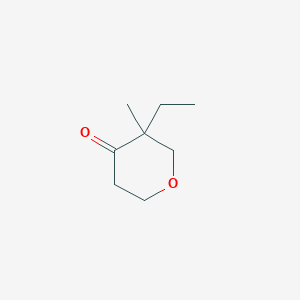

![(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2741780.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2741784.png)

![N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2741787.png)
